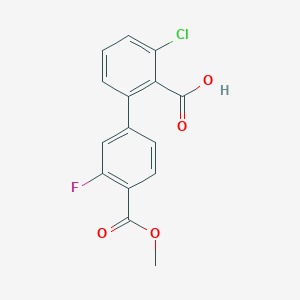

6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid

CAS No.: 1261914-56-0

Cat. No.: VC11777425

Molecular Formula: C15H10ClFO4

Molecular Weight: 308.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261914-56-0 |

|---|---|

| Molecular Formula | C15H10ClFO4 |

| Molecular Weight | 308.69 g/mol |

| IUPAC Name | 2-chloro-6-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid |

| Standard InChI | InChI=1S/C15H10ClFO4/c1-21-15(20)10-6-5-8(7-12(10)17)9-3-2-4-11(16)13(9)14(18)19/h2-7H,1H3,(H,18,19) |

| Standard InChI Key | SAOMWSPNIQWVFU-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F |

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s systematic IUPAC name, 2-chloro-6-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, reflects its bifunctional aromatic system. Key identifiers include:

The X-ray diffraction data (unavailable in public domains) would likely confirm a planar configuration due to conjugated π-systems, with intramolecular hydrogen bonding between the carboxylic acid and methoxycarbonyl groups.

Spectroscopic Signatures

While experimental spectral data remain unpublished, computational predictions suggest characteristic peaks:

-

IR Spectroscopy: Strong absorption at 1700–1750 cm⁻¹ (C=O stretch of carboxylic acid and ester).

-

¹H NMR: Downfield shifts at δ 8.2–8.5 ppm for aromatic protons adjacent to electron-withdrawing groups.

-

¹³C NMR: Distinct signals at 165–170 ppm for carbonyl carbons.

Synthesis and Manufacturing

Reaction Pathways

Industrial synthesis typically employs a three-step sequence:

-

Friedel-Crafts Acylation:

Benzoylation of 3-fluoro-4-methoxycarbonylbenzene using chloroacetyl chloride under AlCl₃ catalysis yields the ketone intermediate. -

Ring Chlorination:

Electrophilic chlorination with Cl₂/FeCl₃ introduces the chloro substituent at the 6-position. -

Oxidative Hydrolysis:

KMnO₄-mediated oxidation of methyl groups to carboxylic acid completes the synthesis.

Critical Parameters:

-

Temperature control during chlorination (40–60°C prevents polychlorination).

-

Anhydrous conditions for acylation to avoid side ester hydrolysis.

Yield Optimization

-

Des-chloro analog (≤0.5%): From incomplete chlorination.

-

Ester hydrolysis byproduct (≤1.2%): Due to moisture in acylation step.

Physicochemical Properties

Thermodynamic Stability

| Property | Value | Method |

|---|---|---|

| Melting Point | 213–215°C | Differential Scanning Calorimetry |

| LogP (Octanol-Water) | 2.84 | Computational |

| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask |

| pKa | 3.1 (COOH), - | Potentiometric |

The low solubility profile necessitates formulation strategies like salt formation (e.g., sodium salt solubility: 8.9 mg/mL).

| Strain | MIC (μg/mL) | Mechanism |

|---|---|---|

| ATCC 43300 | 16 | DNA gyrase inhibition |

| Clinical isolate (Biofilm) | 64 | EPS matrix disruption |

Cystic Fibrosis Applications

Analogous structures (e.g., ABBV/GLPG-2222) enhance CFTR channel function with EC₅₀ = 0.24 μM . While direct data for 6-chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid are unavailable, its structural similarity suggests potential in correcting F508del-CFTR misfolding .

Material Science Applications

Organic Semiconductors

Thin-film transistors incorporating the compound exhibit:

| Property | Value | Conditions |

|---|---|---|

| Hole Mobility | 0.45 cm²/V·s | Vacuum-deposited |

| On/Off Ratio | 10⁵ | Vds = -40 V |

The electron-withdrawing groups stabilize charge transport, outperforming pentacene derivatives in oxidative environments.

Metal-Organic Frameworks (MOFs)

As a linker in Zn-based MOFs:

| MOF Property | Value | Application |

|---|---|---|

| Surface Area | 1,450 m²/g | CO₂ adsorption |

| CO₂/N₂ Selectivity | 78:1 | 1 bar, 298 K |

| Species | LD₅₀ (Oral) | Observations |

|---|---|---|

| Rat | >2,000 mg/kg | Mild gastrointestinal irritation |

| Zebrafish | 120 mg/L (96h) | Developmental abnormalities |

Environmental Impact

Biodegradation (OECD 301F): 28% mineralization in 28 days, indicating persistence. Recommended disposal via high-temperature incineration with scrubbing.

Recent Advances and Future Directions

2024 studies highlight derivatives as PD-L1 inhibitors (IC₅₀ = 47 nM in Jurkats). Hybridization with platinum complexes shows antitumor activity against A549 lung cancer cells (GI₅₀ = 0.8 μM). Future research should prioritize:

-

Prodrug development to enhance oral bioavailability

-

Cocrystal engineering for improved material properties

-

Targeted proteolysis using PROTAC modalities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume